9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]
Overview
Description
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]: is a complex organic compound belonging to the class of eicosanoids, specifically isoprostanes . It is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals . This compound is known for its significant role in various biological processes and its potential therapeutic applications .
Mechanism of Action
Target of Action
It belongs to the class of compounds known as eicosanoids , which are known to interact with a variety of receptors in the body, including G-protein coupled receptors and nuclear receptors. These interactions can lead to a wide range of physiological responses.
Biochemical Pathways
Eicosanoids are known to play key roles in various physiological processes, including inflammation, immunity, and platelet aggregation, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R] involves multiple steps, typically starting from arachidonic acid . The process includes:
Oxidation: Arachidonic acid undergoes oxidation to form intermediate hydroperoxides.
Cyclization: The hydroperoxides are then cyclized to form the prostaglandin structure.
Reduction and Hydroxylation: Further reduction and hydroxylation steps are carried out to introduce the hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R] undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R] has several scientific research applications:
Chemistry: Used as a reference compound in the study of eicosanoids and their derivatives.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases and conditions related to oxidative stress.
Industry: Used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R] is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities compared to other similar compounds . Its ability to modulate specific signaling pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLJEILMPWPILA-RLXHZABYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315507 | |
Record name | 8-Iso-15-keto PGF2α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-iso-15-keto-PGF2a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
191919-01-4 | |
Record name | 8-Iso-15-keto PGF2α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191919-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Iso-15-keto PGF2α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-iso-15-keto-PGF2a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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